Product packaging for Bicyclo[5.3.1]undecan-11-one(Cat. No.:CAS No. 13348-11-3)

Bicyclo[5.3.1]undecan-11-one

Cat. No.: B088909
CAS No.: 13348-11-3
M. Wt: 166.26 g/mol
InChI Key: PKMRHGRTEMJLJV-UHFFFAOYSA-N
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Description

Bicyclo[5.3.1]undecan-11-one is a synthetically challenging scaffold of significant interest in organic and medicinal chemistry, primarily serving as a key intermediate in the total synthesis of complex natural products. Its most prominent application is in the construction of the core framework of vinigrol, a diterpenoid with a unique [5.3.1] bridged bicyclic skeleton . Synthetic approaches to this compound have demonstrated the feasibility of commencing from an eight-membered ring system, utilizing its conformational bias to achieve highly diastereoselective reactions, which is a valuable strategy for accessing complex molecular architectures . The synthetic potential of this scaffold is further highlighted by its role in studying in/out isomerism, a stereochemical phenomenon that can stimulate broader research interests in the synthesis of structurally intricate molecules . Furthermore, the bridged bicyclo[5.3.1]undecane ring system is a fundamental structural motif found in other therapeutically significant natural products, most notably the potent anticancer drug paclitaxel (Taxol) . This structural correlation makes this compound a compound of high value for methodological studies in synthetic organic chemistry and for research aimed at developing novel synthetic routes to biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B088909 Bicyclo[5.3.1]undecan-11-one CAS No. 13348-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13348-11-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

bicyclo[5.3.1]undecan-11-one

InChI

InChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2

InChI Key

PKMRHGRTEMJLJV-UHFFFAOYSA-N

SMILES

C1CCC2CCCC(C2=O)CC1

Canonical SMILES

C1CCC2CCCC(C2=O)CC1

Synonyms

Bicyclo[5.3.1]undecan-11-one

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 5.3.1 Undecan 11 One

Strategic Approaches to the Bicyclo[5.3.1]undecane Skeleton.

The synthesis of the bicyclo[5.3.1]undecane skeleton, particularly as it relates to complex natural products like Taxol, has been the subject of extensive research. researchgate.netresearchgate.net A variety of strategic approaches have been developed, reflecting the evolution of synthetic organic chemistry over several decades. These strategies often focus on constructing the challenging eight-membered ring and controlling the stereochemistry of the bridgehead carbons.

Pioneering Total Syntheses and Evolution of Methods.

Early synthetic efforts towards molecules containing the bicyclo[5.3.1]undecane core were driven by the immense challenge posed by the structure of Taxol. researchgate.net The first total syntheses of Taxol, and subsequent approaches, have showcased a wide array of synthetic strategies. These include methods starting from various precursors and employing different key reactions to form the characteristic bridged ring system. ccspublishing.org.cnrhhz.net

A notable approach involves commencing from an eight-membered ring to construct the [5.3.1] bicyclic core, which has been demonstrated in the synthesis of the vinigrol (B1683060) framework. nih.govconsensus.app This strategy leverages the conformational biases of the cyclooctane (B165968) ring to achieve highly diastereoselective reactions. nih.govconsensus.app The evolution of these methods has been marked by an increasing focus on efficiency and stereocontrol, with the development of novel cyclization and rearrangement reactions.

Inside-Outside Stereoisomerism: Controlled Synthesis of trans-Bicyclo[5.3.1]undecan-11-one.

A fascinating aspect of the bicyclo[5.3.1]undecane system is the potential for inside-outside stereoisomerism, where the bridgehead substituents can be oriented in a trans configuration. The synthesis of trans-bicyclo[5.3.1]undecan-11-one represents a significant synthetic achievement, as it is the smallest bicyclic alkane known to exhibit this type of isomerism. acs.orgacs.org

A key methodology for accessing this challenging structure is the intramolecular photocycloaddition of dioxolenones. acs.orgacs.org This approach provides a regiochemical advantage over classical methods and allows for the formation of the trans-fused system, which is not readily accessible through standard de Mayo reactions. acs.org The stereochemistry of the resulting bicyclo[4.3.2]undecanone intermediate, with its trans-disposed bridgehead hydrogens, is a direct consequence of a chair-like transition state in the photocycloaddition step. acs.org Further chemical transformations then lead to the target trans-bicyclo[5.3.1]undecan-11-one. The deoxygenation of 11-hydroxy-trans-bicyclo[5.3.1]undecane has been shown to yield both the trans- and cis-bridged hydrocarbons, with the formation of the cis-isomer proceeding through a series of transannular hydrogen atom abstractions. datapdf.com

The table below summarizes key aspects of the synthesis of trans-Bicyclo[5.3.1]undecan-11-one.

FeatureDescriptionReference
Key Stereochemical Feature Inside-Outside Isomerism (trans-fusion) acs.orgacs.org
Primary Synthetic Strategy Intramolecular Dioxolenone Photocycloaddition acs.orgacs.org
Intermediate trans-Bicyclo[4.3.2]undecanone acs.org
Significance Smallest known bicyclic system with inside-outside stereoisomerism acs.orgacs.org

Annulation and Cyclization Cascade Strategies.

Annulation and cyclization cascade reactions offer efficient pathways to the bicyclo[5.3.1]undecane skeleton by forming multiple bonds and rings in a single synthetic operation. One such strategy involves a domino reaction of α-nitrocycloalkanones with unsaturated aldehydes, which can generate highly functionalized bicyclo[n.3.1]alkanones, including the bicyclo[5.3.1]undecane system, with good diastereoselectivity. doi.org This method is notable for its ability to create up to four stereocenters, one of which is quaternary, in a controlled manner. doi.org

Another powerful approach is the nickel-catalyzed intramolecular [4+4] cycloaddition of bis-dienes. This method has been successfully applied to the synthesis of the bicyclo[5.3.1]undecane ring system, providing an efficient route to this core structure. researchgate.net The reaction proceeds by tethering a bis-1,3-diene and then mediating the cycloaddition with a nickel(0) catalyst. researchgate.net

The table below highlights different annulation and cyclization strategies.

StrategyKey ReactionStarting MaterialsProductReference
Domino ReactionMichael-Henry-Aldol Condensationα-Nitrocyclooctanone and Acrolein1-Nitrobicyclo[5.3.1]undecan-11-one doi.org
[4+4] CycloadditionNickel-Catalyzed Intramolecular CycloadditionBis-1,3-dienesBicyclo[5.3.1]undecadiene researchgate.net

Key Carbon-Carbon Bond Forming Reactions.

The construction of the bicyclo[5.3.1]undecane framework relies heavily on key carbon-carbon bond-forming reactions that enable the formation of the eight-membered ring and the bridged system. Intramolecular cycloadditions and sigmatropic rearrangements are particularly prominent in this regard.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder).

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of bridged bicyclic systems. The type 2 IMDA reaction, in particular, has proven valuable for constructing the bicyclo[5.3.1]undecane core. nih.gov This reaction can be employed to create both carbocyclic and heterocyclic variants of the ring system. nih.gov Asymmetric versions of the type 2 IMDA reaction, utilizing chiral auxiliaries, have been developed to yield bridged bicyclic systems with high diastereomeric and enantiomeric purity. nih.gov

A notable application of the IMDA reaction is in the synthesis of the tricyclic core of taxezopidines, which features a challenging bridged bicyclo[5.3.1]undecane system. nih.gov In this approach, a diastereoselective type II intramolecular Diels-Alder furan (B31954) reaction is a key step. nih.gov

Rearrangements Leading to the Bicyclo[5.3.1]undecane System (e.g., Oxy-Cope Rearrangements).

The oxy-Cope rearrangement, particularly its anionic variant, is a widely used and effective method for constructing the bicyclo[5.3.1]undecane ring system. sorbonne-universite.frccspublishing.org.cnthieme-connect.comresearchgate.net This consensus.appconsensus.app-sigmatropic rearrangement of 1,5-dien-3-ols provides a reliable route to functionalized eight-membered rings. The reaction often proceeds with high stereocontrol and can be used to introduce various substituents onto the bicyclic framework.

Several synthetic approaches to the bicyclo[5.3.1]undecane core of Taxol have utilized the anionic oxy-Cope rearrangement as a key step. researchgate.netccspublishing.org.cn For instance, treatment of a suitably substituted 1,5-diene with a strong base can induce the rearrangement to furnish a bicyclo[5.3.1]undecenone derivative. researchgate.net This strategy has also been employed in the synthesis of the AB ring system of taxane (B156437) diterpenes, where the addition of vinyllithium (B1195746) to a 1-vinylbicyclo[3.1.1]heptan-6-one initiates an oxy-Cope rearrangement to yield a bicyclo[5.3.1]undecenone. researchgate.net

The following table summarizes key rearrangement reactions.

RearrangementDescriptionApplicationReference
Anionic Oxy-Cope consensus.appconsensus.app-Sigmatropic rearrangement of a 1,5-dien-3-alkoxideSynthesis of the bicyclo[5.3.1]undecane core of Taxol and other natural products. sorbonne-universite.frresearchgate.netccspublishing.org.cnresearchgate.net
Cyclopropylcarbinyl Rearrangement Rearrangement of tricyclo[5.3.1.0]undecanols induced by PCCAccess to the AB ring system of Taxol. sci-hub.se

Radical Cyclizations and Their Stereocontrol

Radical cyclizations have emerged as a powerful tool for the formation of carbocyclic frameworks, offering mild reaction conditions and a high tolerance for various functional groups. In the context of bicyclo[5.3.1]undecane synthesis, stereocontrolled radical cyclizations are of particular interest. While direct radical cyclization to form the bicyclo[5.3.1]undecane core is less common, the principles of stereocontrol in radical reactions are well-established and have been applied to the synthesis of related bridged systems.

One notable example involves the use of tin-mediated radical cyclizations. Although demonstrated for bicyclo[5.3.0]decane systems, the principles of stereocontrol are applicable to the synthesis of the larger bicyclo[5.3.1]undecane ring. The stereochemical outcome of these cyclizations is often dependent on the conformation of the acyclic precursor and the nature of the substituents. For instance, the cyclization of vinyl radicals can proceed with high diastereoselectivity, controlled by the steric and electronic properties of the starting material. rsc.org

In a study on the synthesis of functionalized bicyclic systems, tin-mediated vinyl radical cyclization was shown to be a viable method for achieving stereocontrolled ring closure. rsc.org The reaction typically involves the generation of a radical species from a suitable precursor, such as an organohalide or a thioester, which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The stereochemistry of the newly formed ring junction is influenced by the transition state geometry, which can be manipulated by the choice of substituents and reaction conditions.

While specific examples of radical cyclizations directly yielding this compound are not extensively documented in the reviewed literature, the rearrangement of the trans-bicyclo[5.3.1]undecan-11-yl radical has been studied, highlighting the complexities of radical processes within this framework. wpmucdn.com This underscores the importance of carefully designing radical precursors to favor the desired cyclization pathway and control the stereochemical outcome.

Table 1: Key Features of Stereocontrolled Radical Cyclizations for Bicyclic Systems

FeatureDescriptionReference
Radical Precursor Typically organohalides, thioesters, or xanthates. rsc.org
Mediator Commonly tributyltin hydride (Bu₃SnH) with a radical initiator like AIBN. rsc.org
Stereocontrol Achieved through substrate control, utilizing steric hindrance and conformational biases in the transition state. rsc.org
Applicability Demonstrated for the synthesis of functionalized cis- and trans-fused bicyclo[n.3.0] systems. rsc.org

Michael Additions and Subsequent Annulations

A highly effective and frequently employed strategy for the construction of the bicyclo[5.3.1]undecane framework involves a sequence of Michael additions followed by an intramolecular annulation reaction. This approach allows for the gradual and controlled assembly of the complex bicyclic core.

In a notable synthesis of the this compound framework of vinigrol, a diastereoselective Michael addition was a key step. rsc.orgconsensus.appnih.gov The synthesis commenced from an eight-membered ring, and the conformational bias of this cyclooctane system was exploited to achieve highly diastereoselective reactions. rsc.orgconsensus.app Specifically, the Michael addition of a cuprate (B13416276) reagent to a cyclooctadienone proceeded with high stereoselectivity, setting a crucial stereocenter for the subsequent annulation.

Another powerful variant of this strategy is the tandem Michael-aldol reaction. This one-pot process involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular aldol (B89426) condensation to form the bicyclic system. This methodology has been successfully applied to the synthesis of various bicyclo[n.3.1]alkanone systems. ucl.ac.uk The stereoselectivity of these tandem reactions is often high and can be influenced by the choice of base, solvent, and the nature of the reactants.

For instance, the reaction of cyclic α-nitro ketones with α,β-unsaturated aldehydes, promoted by a base, can afford bicyclo[n.3.1]alkanone systems with the generation of up to four stereocenters, often with excellent diastereoselectivity. The nitro group plays a crucial role in controlling the stereochemical outcome of the reaction.

Table 2: Examples of Michael Addition-Annulation in Bicyclo[5.3.1]undecane Synthesis

Reaction TypeKey ReactantsConditionsOutcomeReference
Diastereoselective Michael AdditionCyclooctadienone, i-PrMgBr, CuCN-78 °CHighly diastereoselective formation of the bicyclic precursor. rsc.orgconsensus.app
Tandem Michael-Aldol ReactionCyclic 1,3-diones, enalsBase-catalyzed (e.g., piperidine, TBAF)Formation of bicyclo[3.3.1]nonenols, demonstrating the principle for related systems. rsc.org
Anionic Domino Reactionα-Nitrocycloalkanones, α,β-unsaturated aldehydesBase-promoted (e.g., DBU)General method for bicyclo[n.3.1]alkanone synthesis with high diastereoselectivity. researchgate.net

Ring Manipulation Techniques

The construction of the bicyclo[5.3.1]undecane skeleton can also be achieved through the strategic manipulation of pre-existing ring systems. These techniques, which include ring expansions and bridge formation/cleavage, offer alternative and often elegant pathways to this complex framework.

Ring Expansion Methodologies

Ring expansion methodologies provide a powerful means to access larger ring systems from more readily available smaller rings. A one-carbon ring enlargement has been successfully utilized in the synthesis of the bicyclo[5.3.1]undecane system. rsc.orgpsu.edursc.org

A key example of this approach is the synthesis of the bicyclo[5.3.1]undecane ring system present in taxanes. rsc.orgpsu.edursc.org This strategy involved the treatment of a tricyclo[5.2.1.02,6]decane derivative with ethyl diazoacetate to effect a one-carbon ring expansion, thereby forming the desired bicyclo[5.3.1]undecane skeleton. This method highlights the utility of diazo compounds in ring expansion reactions for the construction of complex bicyclic systems.

Another approach to ring expansion involves the rearrangement of bicyclic systems. For example, the rearrangement of a bicyclo[4.4.1]undecane system to the isomeric bicyclo[5.3.1]undecane has been proposed as a potential strategy in the context of taxane synthesis. thieme-connect.de

In the total synthesis of (-)-vinigrol, a ring contraction of a bicyclo[5.4.1]dodecane skeleton, formed via an intramolecular [5+2] cycloaddition, was a pivotal step in constructing the bicyclo[5.3.1]undecane core. chemistryviews.orgresearchgate.net This demonstrates that both ring expansion and contraction can be powerful tools for accessing this specific bicyclic framework.

Table 3: Ring Expansion Strategies for Bicyclo[5.3.1]undecane Synthesis

Starting SystemReagent/MethodResulting SystemApplicationReference
Tricyclo[5.2.1.02,6]decane derivativeEthyl diazoacetateBicyclo[5.3.1]undecaneTaxane AB ring synthesis rsc.orgpsu.edursc.org
Bicyclo[4.4.1]undecaneProposed rearrangementBicyclo[5.3.1]undecaneProposed for taxane synthesis thieme-connect.de
Bicyclo[5.4.1]dodecaneRing contractionBicyclo[5.3.1]undecaneTotal synthesis of (-)-vinigrol chemistryviews.orgresearchgate.net

Bridge Formation and Cleavage Strategies

The formation and subsequent cleavage of specific bonds within a more complex polycyclic system is a sophisticated strategy to unveil the bicyclo[5.3.1]undecane framework. This approach often allows for the establishment of key stereochemical relationships in a more rigid precursor before revealing the final bicyclic system.

A notable application of this strategy involves the cleavage of a carbon-carbon bond in a tricyclo[5.2.1.02,6]decane system. rsc.orgpsu.edursc.org In this synthesis, the tricyclic precursor was first constructed via a [4+2] cycloaddition reaction. Subsequent cleavage of one of the bonds in the five-membered ring of the tricyclic system, followed by a one-carbon ring enlargement, led to the formation of the bicyclo[5.3.1]undecane ring system. rsc.orgpsu.edursc.org This highlights a powerful combination of bridge formation (in the initial cycloaddition) and cleavage to access the target molecule.

The strategic fragmentation of a caged structure has also been employed. In a synthetic approach towards vinigrol, a retro-Michael fragmentation of a tetracyclic caged intermediate was proposed to reveal the core bicyclo[5.3.1]undecane structure. acs.org This demonstrates the power of retrosynthetic analysis in designing complex synthetic routes where the target is unmasked in a late-stage transformation.

Table 4: Bridge Formation and Cleavage in Bicyclo[5.3.1]undecane Synthesis

Precursor SystemKey TransformationResulting SystemContextReference
Tricyclo[5.2.1.02,6]decaneC-C bond cleavage and ring expansionBicyclo[5.3.1]undecaneTaxane AB ring synthesis rsc.orgpsu.edursc.org
Tetracyclic caged structureRetro-Michael fragmentationBicyclo[5.3.1]undecane coreProposed for vinigrol synthesis acs.org

Reactivity and Mechanistic Investigations of Bicyclo 5.3.1 Undecan 11 One

Transformations of the Ketone Functionality within the Bicyclic System

The ketone at the C-11 position of the bicyclo[5.3.1]undecane scaffold is a versatile functional handle for elaboration into more complex structures. Synthetic strategies often involve the construction of the bicyclic ketone as a key intermediate, which is then modified. For instance, a novel approach to the bicyclo[5.3.1]undecan-11-one framework, targeting the core of vinigrol (B1683060), has been developed from an eight-membered ring precursor. rsc.org This synthesis demonstrates the feasibility of building the core structure, setting the stage for subsequent transformations of the ketone.

Further functionalization can be achieved through various standard ketone reactions, although the sterically hindered nature of the bicyclic system can influence reactivity. For example, in synthetic efforts toward paclitaxel (B517696), which contains this bicyclic core, transformations of a ketone at this position are critical for introducing necessary oxygenation and other functionalities. researcher.life While specific studies focusing solely on a broad range of ketone transformations for the parent this compound are not extensively detailed in isolation, its role as a key intermediate in the synthesis of complex molecules like vinigrol and paclitaxel underscores the chemical accessibility and importance of its ketone functionality. ebi.ac.ukrsc.orgresearcher.life

Stereochemical Outcomes of Reactions on the this compound Scaffold

The stereochemistry of the bicyclo[5.3.1]undecane system exerts profound control over its reactivity. A significant feature of this scaffold is the potential for "inside-outside" stereoisomerism, which has been explored through the synthesis of trans-Bicyclo[5.3.1]undecan-11-one. uspto.govacs.org This form of isomerism, where one of the bridgehead hydrogens points into the interior of the ring system, creates a unique and rigid three-dimensional structure that dictates the facial selectivity of reactions.

Research has shown that the conformational bias of the eight-membered ring within the bicyclic system can be exploited to achieve highly diastereoselective reactions. rsc.org This principle is crucial in synthetic approaches to natural products containing this core, such as vinigrol and penostatin F. rsc.orgnih.gov For example, a strategy for the rapid assembly of the bicyclo[5.3.1]undecenone core of penostatin F utilized a stereocontrolled Diels-Alder reaction followed by a Claisen rearrangement, demonstrating an efficient relay of stereochemical information. nih.gov The rigid conformation of the scaffold ensures that reagents approach from the less sterically hindered face, leading to predictable and often highly selective stereochemical outcomes. Anionic oxy-Cope rearrangements of precursors have also been used to construct the bicyclo[5.3.1]undec-7-ene framework, where the rigid conformation leads to highly stereoselective transformations. thieme-connect.de

Studies of Bridgehead Reactivity

The bridgehead positions (C1 and C7) of the bicyclo[5.3.1]undecane system are notable for their unique reactivity, which is constrained by the geometric demands of the bicyclic structure.

Generation and Reactivity of Bridgehead Enolates

The formation of an enolate at a bridgehead position is generally disfavored due to Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain. chemca.innottingham.ac.uk However, in larger ring systems like bicyclo[5.3.1]undecane, the strain associated with a bridgehead double bond is diminished, making the formation of a bridgehead enolate feasible. chemca.in

Studies on related systems, such as bicyclo[5.3.1]undecane-8,11-dione, have shown that the formation of a bridgehead enolate is favored, allowing for the isolation of enol acetates. nottingham.ac.uk The generation of bridgehead carbanions alpha to a carbonyl group is influenced by the inductive effects of the ketone, which enhances the acidity of the bridgehead proton. nottingham.ac.uknottingham.ac.uk While the direct deprotonation of this compound to form a bridgehead enolate is not extensively documented, research on similar bicyclic ketones demonstrates that these intermediates can be generated and trapped with electrophiles, providing a pathway to functionalize the bridgehead position. nottingham.ac.uknottingham.ac.uk In the synthesis of paclitaxel, deprotonation of a bicyclo[5.3.1]undecenone derivative was shown to occur at the bridgehead position, enabling subsequent functionalization. sci-hub.se

Radical Processes at Bridgehead Positions

Bridgehead positions in the bicyclo[5.3.1]undecane system can support radical intermediates. The reactivity of these radicals is strongly influenced by the "inside-outside" stereochemistry of the scaffold. An investigation into the trans-Bicyclo[5.3.1]undecan-11-yl radical revealed an unusual rearrangement, highlighting the unique chemical behavior imparted by this strained geometry. uspto.gov

Further studies have demonstrated that transannular radical reactions can occur in these systems. For instance, radical generation at a remote position can lead to an unusual bridgehead hydroxylation via a 1,5-hydrogen atom transfer, a process dictated by the proximity of specific C-H bonds to the radical center within the folded bicyclic structure. acs.org Cascade radical cyclizations have also been employed to construct the tricyclo[5.3.1.02,6]undecane skeleton, demonstrating the utility of radical processes in building complex molecules based on this framework. acs.org

Stability of Bridgehead Alkenes in Related Systems

According to Bredt's rule, the stability of a bridgehead alkene is inversely related to the strain energy associated with the distortion of the double bond from planarity. chemca.in In smaller systems, this strain is prohibitive. However, the bicyclo[5.3.1]undecane framework is large enough to accommodate a bridgehead double bond with significantly less strain. chemca.in

The bridgehead alkene Bicyclo[5.3.1]undec-1(10)-ene, a structural component of the anticancer drug paclitaxel, is considered unstrained and exhibits reactivity similar to its non-bridged counterparts. sci-hub.sersc.org Molecular mechanics calculations have been used to evaluate the stability of numerous bridgehead olefins, ranking them by their olefin strain energy (OSE). nih.gov Systems with larger rings, such as those found in the bicyclo[5.3.1]undecane scaffold, are often classified as "hyperstable," meaning they have low or even negative olefin strain values and are not remarkably reactive compared to acyclic alkenes. nih.gov This inherent stability allows for the isolation of natural products like paclitaxel, which contain this unusual structural motif. researcher.life

Rearrangement Pathways of this compound Derivatives

Derivatives of this compound can undergo various skeletal rearrangements, often driven by the release of ring strain or the formation of more stable intermediates. One notable example is the acid-catalyzed fragmentation of a [2+2] photoadduct, which yields trans-Bicyclo[5.3.1]undecan-11-one in high yield. acs.org This process involves the cleavage of a four-membered ring to expand into the thermodynamically favorable bicyclic ketone.

Another significant rearrangement pathway involves the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk This reaction proceeds through a 1,2-alkyl migration to yield bridged bicyclo[m.n.1]ketones, including the bicyclo[5.3.1]undecane system. This method provides a general route to synthesize a range of bridged bicyclic frameworks that are central to many natural products. polyu.edu.hk Furthermore, the trans-Bicyclo[5.3.1]undecan-11-yl radical has been shown to undergo an unusual rearrangement, demonstrating that radical intermediates can also facilitate skeletal reorganization in this system. uspto.gov

Conformational Analysis and Structural Elucidation

Conformational Dynamics of Bicyclo[5.3.1]undecan-11-one

The Bicyclo[5.3.1]undecane framework is conformationally complex. The interplay between the two rings can lead to several possible arrangements. For substituted derivatives of this system, the six-membered ring has been observed to adopt a 'twist boat' conformation, while the larger eight-membered ring exists in a 'boat' conformation. mdpi.com This specific arrangement minimizes steric hindrance and torsional strain within the bridged structure. The presence of the ketone at the C11 position, which is the one-carbon bridge, further influences the conformational preferences of the entire skeleton. The synthesis of this bicyclic core is considered a challenging task in organic chemistry, often forming the AB ring system of complex natural products like taxanes. vu.ltacs.org

The precise three-dimensional structure and preferred conformations of this compound derivatives have been elucidated using various experimental techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the exact solid-state conformation of molecules. For instance, the X-ray structure of norcyperone, a norsesquiterpene containing the 8,11,11-trimethyl-bicyclo[5.3.1]undecane-3-one skeleton, confirmed that the six-membered ring is in a 'twist boat' conformation and the eight-membered ring is in a 'boat' conformation. mdpi.com Similarly, X-ray analysis of a synthetic intermediate revealed an in,out-[5.3.1] bicyclic core, providing direct evidence for this specific stereochemical arrangement. rsc.org

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for studying conformational dynamics in solution. Techniques such as low-temperature 13C NMR can be used to analyze dynamic processes, like the interchange between different conformations. researchgate.net For derivatives of the closely related bicyclo[5.3.1]undecene system, Density Functional Theory (DFT) computations have been used alongside NMR data to calculate the energy differences between various conformers, providing insight into their relative populations at equilibrium. pku.edu.cn

Ring Strain Energy and Its Influence on Structure and Reactivity

Ring strain is a critical factor in cyclic and bicyclic molecules, representing the increase in potential energy due to deviations from ideal bond angles, bond lengths, and dihedral angles. swarthmore.edu In bicyclic ketones, ring strain significantly influences both the ground-state structure and chemical reactivity. nih.gov

The this compound system can exist as different stereoisomers, particularly "inside-outside" isomers, which have vastly different strain energies. It has been calculated that the out,out-bicyclo[5.3.1]undecan-11-one isomer is approximately 10 kcal/mol less strained than its trans (in,out) counterpart. rsc.org This difference in stability has profound implications for synthetic strategies, as reactions will often favor pathways that lead to the less strained product. rsc.org

The magnitude of ring strain can affect the reactivity of the ketone. Generally, increased ring strain can facilitate reactions that lead to a release of this strain, such as certain photochemical ring-opening pathways. nih.gov The strain within the bicyclic framework can also impact the acidity of α-protons and the stability of enolate intermediates, although the relationship is complex. acs.org

Comparison of Strain Energy in this compound Isomers
IsomerRelative Strain Energy (kcal/mol)Reference
out,out-Bicyclo[5.3.1]undecan-11-oneBase (Lower Strain) rsc.org
trans-(in,out)-Bicyclo[5.3.1]undecan-11-one~10 kcal/mol higher rsc.org

Stereochemical Features and Chiroptical Properties

The stereochemistry of this compound is notable for the possibility of "inside-outside" isomerism. This phenomenon arises in bridged bicyclic systems where one of the bridges can be oriented either "inside" or "outside" the molecular cavity created by the larger rings. The synthesis of trans-bicyclo[5.3.1]undecan-11-one represents a key example of this type of stereoisomerism. acs.orgmasterorganicchemistry.comuspto.govbrown.edu This feature is not just a structural curiosity but is integral to the synthesis of complex natural products like ingenol (B1671944). masterorganicchemistry.com

The chiroptical properties, such as those measured by circular dichroism (CD) spectroscopy, are used to study the stereochemistry of chiral molecules. For bicyclic ketones, the sign of the Cotton effect associated with the n→π* transition of the carbonyl chromophore can often be related to the absolute configuration using semi-empirical rules like the octant rule. vu.lt Studies on the closely related bicyclo[5.3.1]undecane-8,11-dione have utilized CD spectroscopy to analyze its stereochemical features. acs.orgacs.orgacs.org Such analyses, combined with conformational studies, allow for the assignment of absolute configuration to enantiomerically pure samples. researchgate.net The rigid and well-defined V-shape of the bicyclic scaffold makes it an excellent model for studying the relationship between molecular geometry and chiroptical response. vu.ltresearchgate.net

Computational and Theoretical Chemical Studies

Ab Initio and Density Functional Theory (DFT) Calculations for Bicyclo[5.3.1]undecan-11-one

No dedicated studies providing detailed ab initio or DFT calculations specifically for this compound were identified. As a result, specific data on its electronic structure, stability, or predicted reaction mechanisms are not available.

Electronic Structure and Stability Analyses

Information regarding the electronic properties, molecular orbital energies, or quantitative stability analysis derived from computational methods for this compound has not been reported in the surveyed literature.

Reaction Mechanism Prediction and Transition State Analysis

There are no available studies that computationally predict reaction mechanisms or analyze transition states for reactions involving this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While the stereochemistry of the bicyclo[5.3.1]undecane system is crucial in synthetic chemistry, detailed molecular mechanics and dynamics simulations to map the complete conformational landscape of this compound are not present in the available literature. One study on a synthetic route to a related structure noted that the out,out-isomer of this compound is calculated to be approximately 10 kcal/mol less strained than its trans isomer, but a full conformational analysis is not provided.

Computational Exploration of Novel Derivatives and Reactivity

The computational exploration of novel derivatives of this compound and their corresponding reactivity profiles is a topic that has not been specifically addressed in the available scientific research.

Bicyclo 5.3.1 Undecan 11 One As a Synthetic Precursor in Complex Molecule Synthesis

Utilization in Natural Product Total Synthesis

The strategic importance of bicyclo[5.3.1]undecan-11-one and its derivatives is most evident in the total synthesis of complex natural products. Its rigid framework provides a reliable scaffold upon which further stereochemical and functional group manipulations can be executed with a high degree of predictability.

Vinigrol (B1683060) Core Construction

Vinigrol, a diterpenoid isolated from the fungus Virgaria nigra, possesses a unique and formidable molecular architecture characterized by a tricyclic core that includes a bicyclo[5.3.1]undecane moiety. rsc.orgchinesechemsoc.org The total synthesis of vinigrol has been a significant challenge, attracting the attention of numerous synthetic chemists. rsc.orgnih.gov Several synthetic strategies have leveraged precursors containing the this compound framework to tackle the construction of the vinigrol core.

One notable approach commences with a pre-formed eight-membered ring, which is then elaborated to construct the bicyclo[5.3.1]undecane system. This strategy takes advantage of the conformational biases of the cyclooctane (B165968) ring to achieve highly diastereoselective reactions. nih.govresearchgate.net The resulting bicyclic ketone serves as a key intermediate for the subsequent annulation of the remaining rings of the vinigrol core. The synthetic potential of this route highlights the utility of introducing the challenging bicyclic system early in the synthesis. nih.govresearchgate.net

Alternative approaches have also been explored, including intramolecular Diels-Alder reactions to construct the core structure. dntb.gov.ua These varied strategies underscore the central role of the bicyclo[5.3.1]undecane skeleton in guiding the synthetic pathway toward the complex structure of vinigrol. dntb.gov.uabeilstein-journals.org

Key Synthetic Strategies for Vinigrol Core Construction
StrategyKey FeaturesReference
Eight-membered ring approachUtilizes conformational bias of cyclooctane for diastereoselectivity. nih.govresearchgate.net
Intramolecular Diels-AlderConvergent approach to the tricyclic core. dntb.gov.ua

Taxane (B156437) Diterpene Skeleton Formation

The taxane family of diterpenes, which includes the renowned anticancer agent paclitaxel (B517696) (Taxol), features a distinctive bicyclo[5.3.1]undecane AB ring system. thieme-connect.com The synthesis of this core structure has been a central focus of taxane total synthesis. This compound and its derivatives have proven to be invaluable starting points and intermediates in the assembly of the taxane skeleton.

Various synthetic strategies have been developed to construct the bicyclo[5.3.1]undecane system of taxanes. rsc.org One approach involves an A-ring annulation strategy, where an intramolecular aldol (B89426) cyclization of a cyclooctanone (B32682) derivative leads to the formation of a substituted 1-hydroxy-8,11,11-trimethylbicyclo[5.3.1]undec-7-en-9-one. uspto.gov This key intermediate contains the requisite bicyclic framework for further elaboration into the complete taxane core.

Approaches to the Taxane Bicyclo[5.3.1]undecane Core
MethodologyStarting Material/Key IntermediateReference
A-ring annulation(Z)-2,2-dimethyl-3-(1-methyl-2-oxopropylidene)cyclooctanone uspto.gov
Photochemical cycloadditionBicyclo[3.3.1]nonan-2,4-dione and allene polyu.edu.hk
Holton synthesisPatchoulene oxide

Ingenol (B1671944) Nucleus Assembly

Ingenol is a complex diterpene known for its pro-inflammatory and anti-cancer activities. Its molecular structure contains a highly strained "in/out" trans-bicyclo[4.4.1]undecane core, which presents a formidable synthetic challenge. While not a direct bicyclo[5.3.1]undecane system, synthetic strategies towards ingenol have involved intermediates that share structural similarities or can be conceptually linked to bicyclo[m.n.1]alkanones. The synthesis of the carbocyclic ring system of the ingenane (B1209409) diterpenes has been achieved via an intramolecular dioxolenone photocycloaddition, a strategy that has also been applied to the synthesis of trans-bicyclo[5.3.1]undecan-11-one. This highlights a conceptual link in the synthetic strategies for these complex bridged ring systems. The development of general methodologies for the synthesis of bicyclo[m.n.1]alkanones is therefore relevant to the construction of the ingenol nucleus.

Other Challenging Polycyclic Structures

The utility of the bicyclo[5.3.1]undecane framework extends beyond vinigrol, taxanes, and ingenol. This structural motif is present in other classes of natural products, and this compound serves as a key building block for their synthesis.

For instance, the natural product Penostatin F possesses a bicyclo[5.3.1]undecane core. Synthetic strategies towards this class of molecules would likely involve the construction of a functionalized bicyclo[5.3.1]undecanone intermediate.

More recently, the total synthesis of neocucurbol C, a diterpene with a complex 6/6/5/5/6 polycyclic skeleton, was reported. nih.gov This intricate molecule features a bicyclo[5.3.1]undecane scaffold, further demonstrating the relevance of this ring system in contemporary natural product synthesis. nih.gov

Design and Synthesis of Analogs with Defined Structural Features

The bicyclo[5.3.1]undecane scaffold is not only a target in natural product synthesis but also serves as a template for the design and synthesis of novel analogs with specific structural features and potential biological activities. The rigid conformation of the bicyclic system allows for the precise spatial arrangement of functional groups, which is crucial for probing structure-activity relationships.

The synthesis of functionalized bicyclo[5.3.1]undecane ring systems has been an area of active research. uspto.gov Methodologies have been developed to introduce various substituents onto the bicyclic core, enabling the creation of libraries of analogs. For example, one-pot reactions have been developed for the synthesis of enantiomerically pure bicyclo[5.3.1]undecanes, which can serve as chiral building blocks for taxoid analogs. beilstein-journals.org

Furthermore, anionically induced domino reactions have been employed in the synthesis of analogs of marine sesquiterpenes that incorporate bridged bicyclic systems. beilstein-journals.org These approaches allow for the rapid assembly of complex molecular architectures from simpler precursors, facilitating the exploration of chemical space around the bicyclo[5.3.1]undecane core. The development of such synthetic methods is crucial for medicinal chemistry programs aimed at discovering new therapeutic agents based on this privileged scaffold.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Bicyclo[5.3.1]undecan-11-one

The synthesis of enantiomerically pure this compound and its derivatives is paramount for their application in the total synthesis of chiral natural products. Future research is increasingly focused on developing novel asymmetric strategies to control the stereochemistry of this complex scaffold. A significant challenge lies in managing the "inside-outside" stereoisomerism, which arises from the orientation of the hydrogen atoms at the bridgehead positions, leading to distinct trans- and cis-fused ring systems. acs.orguspto.gov

Key emerging strategies include:

Catalytic Asymmetric Cycloadditions: Type II [5+2] cycloadditions have emerged as a powerful tool for constructing bridged bicyclic systems. nih.gov Future work will likely focus on the development of chiral catalysts (e.g., based on transition metals like rhodium or iridium) to induce enantioselectivity in these cycloaddition reactions, providing direct access to chiral bicyclo[5.3.1]undecane cores.

Substrate-Controlled Diastereoselection: One established approach involves leveraging the conformational bias of a precursor, such as a cyclooctane (B165968) ring system, to direct diastereoselective reactions. nih.govrsc.org This strategy, commencing from an eight-membered ring, has proven feasible for controlling the relative stereochemistry during the formation of the bicyclic core. nih.govrsc.org

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries attached to the synthetic precursors remains a viable, albeit more traditional, strategy. Research in this area may focus on developing more efficient and easily removable auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies
StrategyDescriptionPotential AdvantagesResearch Challenges
Catalytic Asymmetric CycloadditionUse of a chiral catalyst to directly form an enantiomerically enriched bicyclic core from an achiral precursor.High atom economy; direct formation of chiral products from achiral starting materials.Development of highly selective and robust catalysts for complex cycloadditions.
Substrate-Controlled DiastereoselectionUtilizing existing stereocenters or conformational locks within the substrate to direct the stereochemical outcome of subsequent reactions.Predictable stereochemical outcomes based on well-understood conformational models.Requires the initial synthesis of a chiral, stereochemically defined precursor.
Chiral AuxiliariesCovalent attachment of a chiral moiety to the substrate to direct a stereoselective transformation.Well-established and reliable method for inducing asymmetry.Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency.

Exploration of Catalytic Transformations

Modern organic synthesis relies heavily on the efficiency and selectivity of catalytic methods. For a complex target like this compound, catalysis offers pathways to construct the core skeleton and perform late-stage functionalization under mild conditions.

Promising research avenues include:

Palladium-Catalyzed Cycloalkenylation: This methodology has been successfully applied to construct bicyclic systems and could be adapted for the synthesis of the bicyclo[5.3.1]undecane framework. researchgate.net Research could explore intramolecular variants starting from appropriately substituted cycloalkene precursors.

Rhodium-Catalyzed [4+4] Annulation: A formal type-II [4+4] annulation using rhodium catalysis has been reported for the synthesis of benzofused aza-bicyclo[5.3.1]undecane systems. nih.gov Adapting this methodology to all-carbon systems could provide a novel and efficient entry to the this compound core.

Gold-Catalyzed Tandem Reactions: Gold catalysts are known to facilitate complex cascade reactions. A tandem 1,3-acyloxy migration/Ferrier rearrangement followed by a Nazarov cyclization has been used to create related oxatricyclo[5.3.1.0]undecane systems and could inspire new catalytic cascades for the carbocyclic analogue. rsc.orgrsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming medium and large rings. A strategy involving the RCM of a diene precursor could be envisioned to form the eight-membered ring, which could then undergo a transannular cyclization to furnish the bicyclic ketone.

Table 2: Overview of Relevant Catalytic Methods
Catalyst TypeReactionPotential ApplicationReference
Palladium (Pd)CycloalkenylationConstruction of the bicyclic framework from acyclic or monocyclic precursors. researchgate.net
Rhodium (Rh)[4+4] Cycloaddition/AnnulationNovel approach to forming the fused ring system. nih.gov
Gold (Au)Tandem Rearrangement/CyclizationComplex cascade reactions to rapidly build molecular complexity. rsc.orgrsc.org
Ruthenium (Ru) / Molybdenum (Mo)Ring-Closing MetathesisFormation of the eight-membered ring precursor for subsequent transannular reactions.N/A

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the technological advancements in continuous flow synthesis offer significant opportunities for the future production of this compound. While specific applications to this compound are not yet widely reported, the potential benefits are substantial.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions. nih.gov A multi-step synthesis of this compound could be "telescoped" into a continuous sequence, minimizing manual handling of intermediates and improving safety and reproducibility. jst.org.in For instance, reactions involving hazardous reagents or unstable intermediates could be generated and consumed in situ, enhancing the safety profile of the synthesis. nih.gov

Sustainable Synthesis: Future synthetic routes will be increasingly evaluated based on their environmental impact. This includes maximizing atom economy, using less hazardous solvents, and employing catalytic rather than stoichiometric reagents. Research could focus on developing routes that start from renewable feedstocks or that minimize the generation of waste through strategic reaction design, such as tandem reactions that form multiple bonds in a single operation.

Advanced Spectroscopic Characterization Techniques

The rigid, three-dimensional structure of this compound presents a significant characterization challenge. While standard 1D NMR (¹H and ¹³C) provides initial data, unambiguous assignment and stereochemical confirmation require more sophisticated techniques.

2D NMR Spectroscopy: The application of a full suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the individual rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire bicyclic framework and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the stereochemistry, including the relative orientation of substituents and the cis/trans nature of the ring fusion, by identifying protons that are close in space.

X-Ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction remains the definitive method for structural elucidation, providing precise bond lengths, bond angles, and absolute stereochemistry. nih.gov

Computational Predictions for Next-Generation Synthetic Targets

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. For the bicyclo[5.3.1]undecane system, theoretical calculations can provide invaluable insights.

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and stereoisomers (e.g., cis- vs. trans-fused). This can help predict the thermodynamically most stable isomer and understand the conformational preferences of the flexible eight-membered ring.

Reaction Mechanism and Selectivity: DFT calculations can model the transition states of key synthetic reactions. beilstein-journals.org This allows chemists to understand the origins of observed stereoselectivity and to rationally design substrates or catalysts that favor the formation of a desired stereoisomer.

Spectroscopic Prediction: Computational models can predict NMR chemical shifts and coupling constants. These predicted spectra can be compared with experimental data to aid in the complex task of spectral assignment and to confirm structural hypotheses.

By pursuing these emerging research avenues, the scientific community can develop more sophisticated and efficient ways to synthesize and utilize this compound, paving the way for advancements in the total synthesis of complex natural products and the exploration of novel chemical space.

Q & A

Q. What are the primary analytical methods for identifying and characterizing Bicyclo[5.3.1]undecan-11-one in natural product extracts?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification. The compound elutes at 25.187 minutes (retention time) with a molecular ion peak at m/z 81.10 (78.72% relative abundance) and a molecular formula of C₁₁H₁₈O (MW 166.26) . Confirmatory analysis includes comparing spectral data (e.g., NMR, IR) with reference libraries and quantifying via peak area percentages in chromatograms.

Q. How is this compound synthesized, and what are the key intermediates?

  • Methodological Answer : A common route involves cyclooctanone enamine intermediates. For example, cyclooctanone enamine (19) undergoes sequential alkylation and cyclization to form the keto ester intermediate (20), followed by tosylation (24) and base-induced elimination to yield the bicyclic ketone (25) with 97:3 regioselectivity . Reaction conditions (e.g., sodium ethoxide concentration) must be optimized to minimize isomerization.

Q. What are the challenges in isolating this compound from complex mixtures?

  • Methodological Answer : Co-elution with structurally similar compounds (e.g., obtusifoliol) is a major issue. Fractional crystallization or preparative GC can resolve this. Quantify purity using integrated GC peak areas (e.g., 2.95% area percentage in Euphorbia royleana extracts) and cross-validate with high-resolution MS or 2D NMR .

Advanced Research Questions

Q. How does the strained bicyclic framework of this compound influence its fragmentation patterns in mass spectrometry?

  • Methodological Answer : The compound exhibits complex fragmentation due to inherent ring strain. Deuterium labeling studies reveal hydrogen rearrangements and recyclization of fragment ions. Key peaks include m/z 81.10 (base peak, C₆H₉⁺) and m/z 149.00 (C₉H₁₃O⁺), with metastable ion analysis confirming retro-Diels-Alder pathways . Compare with model compounds (e.g., bicyclo[4.3.1]decan-10-one) to differentiate strain-dependent mechanisms .

Q. What conformational dynamics are observed in this compound, and how can they be experimentally resolved?

  • Methodological Answer : Low-temperature ¹³C NMR line-broadening and X-ray crystallography reveal dynamic interconversion between enantiomeric C₂-symmetric conformers. The energy barrier (ΔH‡ ≈ 42–43 kJ/mol) is quantified via Arrhenius analysis of NMR data. For derivatives (e.g., 1,6-dibromo analogs), X-ray structures confirm chiral distortion and intramolecular strain .

Q. How do synthetic routes for this compound compare in terms of stereochemical control and scalability?

  • Methodological Answer : Cyclization of β-ketoesters with 1,3-dibromopropane yields [m.3.1] bridged systems but often produces configurational isomers. Alternative strategies, such as hydroformylation-aldol cascades, improve stereoselectivity but require stringent temperature control (e.g., –78°C for enolate formation) . Scalability is limited by side reactions (e.g., over-alkylation), necessitating iterative HPLC purification .

Q. What discrepancies exist between computational models and experimental data for this compound’s electronic structure?

  • Methodological Answer : DFT calculations predict greater charge localization at the carbonyl oxygen than observed experimentally. Validate with Natural Bond Orbital (NBO) analysis and compare with X-ray-derived bond lengths/angles. Discrepancies may arise from solvent effects or basis set limitations in simulations .

Contradictions and Resolutions

  • vs. 10 : The base peak (m/z 81.10) in GC-MS conflicts with deuterium studies showing recyclization fragments (m/z 149.00) . Resolution: The dominant fragmentation pathway depends on ionization energy and instrument parameters.
  • vs. 4 : The enamine route achieves higher selectivity than hydroformylation , but the latter avoids toxic reagents. Cross-validate via kinetic isotope effects or in situ IR monitoring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.